molecular formula C6H14ClNO2S B1378606 2-(Aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride CAS No. 1461707-48-1

2-(Aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride

Cat. No.: B1378606
CAS No.: 1461707-48-1
M. Wt: 199.7 g/mol
InChI Key: KKBCYHLKKWKUES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride is a chemical compound with a unique structure that includes a thiane ring, an aminomethyl group, and a sulfone group. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride typically involves the reaction of thiane-1,1-dione with formaldehyde and ammonia. The reaction is carried out under acidic conditions to facilitate the formation of the aminomethyl group. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pH, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form thiane derivatives with different oxidation states.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids and sulfoxides.

    Reduction: Thiane derivatives with lower oxidation states.

    Substitution: Various aminomethyl-substituted thiane derivatives.

Scientific Research Applications

2-(Aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride involves its interaction with biological molecules. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, potentially inhibiting their function. The sulfone group can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)-1lambda6-thiane-1,1-dione: Lacks the hydrochloride salt, making it less soluble in water.

    2-(Aminomethyl)-1lambda6-thiane-1,1-dioxide: Similar structure but with different oxidation state.

    2-(Aminomethyl)-1lambda6-thiane-1,1-sulfone: Another derivative with a different functional group.

Uniqueness

2-(Aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride is unique due to its combination of an aminomethyl group and a sulfone group, which provides distinct reactivity and solubility properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(1,1-dioxothian-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c7-5-6-3-1-2-4-10(6,8)9;/h6H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBCYHLKKWKUES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)C(C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461707-48-1
Record name 2-(aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride
Reactant of Route 2
2-(Aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride
Reactant of Route 3
2-(Aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride
Reactant of Route 4
2-(Aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride
Reactant of Route 5
2-(Aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride
Reactant of Route 6
2-(Aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.